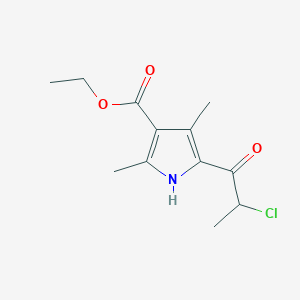

ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate

Description

¹H NMR Analysis

The ¹H NMR spectrum (400 MHz, CDCl₃) displays the following signals:

- δ 1.35 ppm (t, 3H) : Ethyl ester methyl protons.

- δ 2.41 ppm (s, 3H) : Methyl group at position 2.

- δ 2.44 ppm (s, 3H) : Methyl group at position 4.

- δ 4.25 ppm (q, 2H) : Ethyl ester methylene protons.

- δ 7.31 ppm (d, 1H) : Pyrrole H-5 coupled to the 2-chloropropanoyl group.

¹³C NMR Analysis

Key ¹³C NMR signals (101 MHz, CDCl₃):

- δ 172.89 ppm : Ester carbonyl carbon.

- δ 170.12 ppm : 2-Chloropropanoyl carbonyl carbon.

- δ 121.03 ppm : Pyrrole C-5.

- δ 14.45 ppm : Ethyl ester methyl carbon.

IR Spectroscopy

Prominent IR absorptions (KBr):

- 1735 cm⁻¹ : Ester C=O stretch.

- 1689 cm⁻¹ : 2-Chloropropanoyl C=O stretch.

- 1540 cm⁻¹ : Pyrrole ring C=C vibrations.

Mass Spectrometry

The ESI-MS spectrum shows a molecular ion peak at m/z 257.72 [M]⁺ , consistent with the molecular formula. Fragmentation peaks at m/z 199.08 (loss of Cl) and m/z 154.12 (loss of ethyl ester) confirm the substituent arrangement.

Comparative Analysis with Related Pyrrole Derivatives

Table 2: Substituent effects on NMR chemical shifts

The electron-withdrawing 2-chloropropanoyl group deshields the pyrrole C-5 carbon by 1.25 ppm compared to non-acylated analogs. This effect arises from conjugation between the acyl group and the pyrrole π-system, which polarizes the ring. Halogenated derivatives like this compound also exhibit 10–15 cm⁻¹ red shifts in IR carbonyl stretches compared to non-halogenated analogs due to reduced electron density at the carbonyl oxygen.

Properties

IUPAC Name |

ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNO3/c1-5-17-12(16)9-6(2)10(14-8(9)4)11(15)7(3)13/h7,14H,5H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVNGIXTYBDQIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1C)C(=O)C(C)Cl)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Introduction of the 2-Chloropropanoyl Group: This step involves the acylation of the pyrrole ring using 2-chloropropanoyl chloride in the presence of a base such as pyridine or triethylamine.

Esterification: The final step is the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carbonyl group in the 2-chloropropanoyl moiety, converting it to an alcohol.

Substitution: The chlorine atom in the 2-chloropropanoyl group can be substituted with other nucleophiles such as amines or thiols, leading to the formation of amides or thioesters.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophiles like ammonia (NH₃), primary amines (RNH₂), or thiols (RSH) in the presence of a base.

Major Products

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Substitution: Amides or thioesters.

Scientific Research Applications

Antifungal Properties

Research indicates that derivatives of ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exhibit promising antifungal activity. For instance:

- Compounds derived from this structure have shown minimum inhibitory concentration (MIC) values significantly lower than standard antifungal agents like fluconazole, indicating their potential as effective antifungal agents against strains such as Aspergillus niger and Aspergillus flavus .

Anticancer Activity

The compound's structure suggests potential anticancer properties due to its ability to modulate various cellular pathways. Studies have indicated that similar pyrrole derivatives can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

Enzyme Inhibition

This compound has been investigated for its ability to inhibit protein kinases, which are crucial in signal transduction pathways associated with cancer progression . This inhibition can lead to the development of novel therapeutic agents targeting specific cancers.

Case Studies

Several studies have documented the applications of this compound:

Mechanism of Action

The mechanism by which ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate exerts its effects depends on its interaction with molecular targets. For instance, if used in medicinal chemistry, it may inhibit or activate specific enzymes by binding to their active sites. The presence of the 2-chloropropanoyl group could facilitate covalent bonding with nucleophilic residues in proteins, leading to inhibition of enzyme activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at the 5-Position

Pyrrole-3-carboxylate esters exhibit diverse biological and chemical properties depending on the substituent at the 5-position. Below is a comparative analysis of key analogs:

Ethyl 5-Formyl-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate

- Structure : Features a formyl (-CHO) group at the 5-position.

- CAS : 2199-59-9 .

- Properties :

- Safety: Limited hazard data available, but formyl groups typically require careful handling due to reactivity.

Ethyl 5-(2-Chloroacetyl)-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate

Ethyl 5-(3-Ethoxy-3-Oxopropanoyl)-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate

- Structure: Features a 3-ethoxy-3-oxopropanoyl (-COCH₂COOEt) group.

- CAS : 963-69-9 .

- Properties: Molecular Weight: 281.3 g/mol, significantly higher due to the ethoxycarbonyl-acetyl chain.

Ethyl 5-[(Difluoromethyl)thio]-2,4-Dimethyl-1H-Pyrrole-3-Carboxylate

Comparative Data Table

Structural and Functional Insights

- Electronic Effects :

- Biological Relevance :

Biological Activity

Ethyl 5-(2-chloropropanoyl)-2,4-dimethyl-1H-pyrrole-3-carboxylate is a pyrrole derivative that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C12H16ClNO3

- Molecular Weight : 257.71 g/mol

- CAS Number : Not specified in the search results but can be referenced by its chemical properties.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrrole Ring : The initial step usually includes the cyclization of appropriate precursors to form the pyrrole structure.

- Acylation : The introduction of the 2-chloropropanoyl group occurs through acylation reactions.

- Esterification : The final product is obtained by esterification with ethyl alcohol.

Antimicrobial Properties

Research indicates that pyrrole derivatives exhibit significant antimicrobial activity. A study focused on similar pyrrole compounds demonstrated their effectiveness against various bacterial and fungal strains. The presence of the chloropropanoyl moiety enhances the compound's interaction with microbial targets.

- Antibacterial Activity : The compound shows promising activity against both Gram-positive and Gram-negative bacteria.

- Antifungal Activity : Effective against common fungal pathogens, which is crucial for developing new antifungal agents.

Table 1 summarizes the antimicrobial activity of related pyrrole derivatives:

| Compound | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity (MIC in mg/mL) |

|---|---|---|

| Compound A | 15 mm (Staphylococcus aureus) | 0.156 mg/mL (Candida albicans) |

| Compound B | 20 mm (Escherichia coli) | 0.078 mg/mL (Aspergillus niger) |

| This compound | TBD | TBD |

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Inhibition of Cell Wall Synthesis : Similar compounds have been shown to disrupt bacterial cell wall synthesis.

- Interference with Nucleic Acid Synthesis : The heterocyclic nature may allow for interactions with DNA or RNA synthesis pathways.

Case Studies and Research Findings

-

Case Study on Antimicrobial Efficacy :

A research article evaluated a series of pyrrole derivatives for their antimicrobial properties, revealing that modifications to the pyrrole ring significantly impacted their efficacy. This compound was included in a broader study assessing structure-activity relationships (SAR). -

Molecular Docking Studies :

Molecular docking studies have been conducted to predict the binding affinity of this compound to various microbial enzymes, suggesting potential as a lead compound for drug development.

Q & A

Q. Safety Table :

| Precaution Code | Description |

|---|---|

| P201 | Obtain special instructions before use |

| P210 | Avoid heat/sparks/open flames |

| P102 | Keep out of reach of children |

Advanced: How do computational methods (e.g., DFT) enhance understanding of its electronic structure?

Answer:

Density Functional Theory (DFT) studies provide insights into:

- Electron distribution : The 2-chloropropanoyl group introduces electron-withdrawing effects, polarizing the pyrrole ring and influencing reactivity .

- Hydrogen bonding : Calculated bond lengths (e.g., N–H⋯O = 1.98 Å) align with X-ray data, validating intermolecular stabilization .

- Reaction pathways : Transition state modeling predicts regioselectivity in nucleophilic substitutions at the chloropropanoyl moiety .

Advanced: What role do crystal packing interactions play in its stability?

Answer:

Single-crystal X-ray analyses reveal:

- Hydrogen-bond networks : N–H⋯O interactions between the pyrrole NH and ester carbonyl groups (distance ~2.8 Å) form 1D chains .

- Weak C–H⋯O contacts : These interactions (e.g., C–H⋯O = 3.2 Å) contribute to layered packing, enhancing thermal stability .

- Planarity : The near-planar conformation minimizes steric hindrance between methyl groups (r.m.s. deviation = 0.038 Å) .

Advanced: How can reaction design frameworks (e.g., ICReDD) optimize derivatization?

Answer:

Integrated Computational and Experimental Design (ICReDD) approaches:

- Quantum chemical calculations : Screen reaction conditions (e.g., solvent polarity, temperature) for regioselective acylation .

- High-throughput experimentation : Combine diazomethane reactions () with automated parameter optimization to reduce trial-and-error .

- Data-driven feedback : Experimental results (e.g., yields, byproducts) refine computational models for scaled-up synthesis .

Advanced: How do structural analogs (e.g., oxidized derivatives) compare in reactivity?

Answer:

Comparative studies show:

- Oxidized derivatives : Replacing the chloropropanoyl group with a carboxylic acid (e.g., 2,4-dimethyl-1H-pyrrole-3-carboxylic acid) increases hydrogen-bonding capacity, altering solubility and catalytic activity .

- Electrophilic substitution : Methyl groups at positions 2 and 4 sterically hinder reactions at the pyrrole β-position, directing substitutions to the 5-position .

Advanced: What challenges arise in reconciling experimental and computational data?

Answer:

Common discrepancies include:

- Hydrogen bonding : DFT may overestimate bond lengths compared to X-ray data due to solvent effects in simulations .

- Reaction yields : Computationally predicted optimal conditions (e.g., solvent-free reactions) may conflict with experimental byproduct formation .

- Mitigation : Cross-validate using hybrid methods (e.g., MD simulations with explicit solvent models) .

Basic: What are its key applications in medicinal chemistry research?

Answer:

The compound serves as:

- Scaffold for kinase inhibitors : Modifications at the chloropropanoyl group enhance binding to ATP pockets .

- Intermediate in heterocyclic synthesis : Used to construct pyrazole and pyrimidine hybrids via cyclocondensation .

Advanced: How does solvent choice impact recrystallization efficiency?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.